(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including tert-butyl, methoxy, diphenylphosphanyl, and sulfinamide groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final compound. Common synthetic routes include:
Formation of the Phenyl Intermediates: The initial step involves the synthesis of the phenyl intermediates through reactions such as Friedel-Crafts alkylation and aromatic substitution.
Phosphanyl Group Introduction: The diphenylphosphanyl group is introduced using reagents like diphenylphosphine and appropriate catalysts.
Sulfinamide Formation: The final step involves the formation of the sulfinamide group through reactions with sulfinyl chlorides or sulfinyl amides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the sulfinamide group to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Aromatics: Formed through substitution reactions.
Scientific Research Applications
®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methylammonium lead halides: Known for their applications in solar cells and other electronic devices.
2-Phenylethanol, p-Hydroxyphenylethanol, and 4-Hydroxybenzaldehyde: Aromatic bioactive compounds with similar structural features.
Biological Activity
(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic molecule characterized by the presence of a sulfinamide functional group. This compound has garnered interest in medicinal chemistry due to its unique structural features, which include bulky tert-butyl groups and a diphenylphosphanyl moiety. These features may enhance its biological activity and therapeutic potential.
Structural Characteristics
The molecular formula of the compound is C38H48NO2PS with a molecular weight of 613.83 g/mol. The sulfinamide group is significant for its reactivity and interaction with biological targets. The presence of methoxy and tert-butyl groups contributes to its lipophilicity, potentially influencing its absorption and distribution within biological systems.
Property | Details |
---|---|
Molecular Formula | C38H48NO2PS |
Molecular Weight | 613.83 g/mol |
CAS Number | 1616688-64-2 |
Functional Groups | Sulfinamide, Methoxy |
Antimicrobial Properties
Compounds containing sulfinamide groups have been reported to exhibit various biological activities, including antimicrobial effects. Preliminary studies suggest that this compound may possess significant antimicrobial properties akin to those observed in structurally similar compounds like sulfamethoxazole, which is known for its broad-spectrum antibacterial activity.
Enzyme Inhibition
Research indicates that sulfinamides can act as inhibitors for specific enzymes. For instance, studies on structurally related compounds have shown their potential as inhibitors of cholinesterase enzymes, which are crucial in neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's . The specific interactions of this compound with target enzymes warrant further investigation to elucidate its mechanism of action.
Synthesis and Characterization
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which are efficient for producing complex molecules. Recent advances in synthetic methodologies may enhance the production efficiency of such compounds.
Interaction Studies
Interaction studies involving this compound could focus on its binding affinity to various biological targets. For example, the diphenylphosphanyl moiety may facilitate interactions with proteins involved in signaling pathways or metabolic processes. Understanding these interactions is crucial for assessing the therapeutic potential of the compound .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Sulfamethoxazole | Sulfonamide structure | Antimicrobial |
N-acetylcysteine | Thiol group | Antioxidant |
Diphenhydramine | Ethanolamine structure | Antihistamine |
(R)-N-(3,5-Di-tert-butyl-4-methoxyphenyl) sulfinamide | Bulky tert-butyl groups; sulfinamide | Potential antimicrobial/enzyme inhibitor |
Properties
Molecular Formula |
C40H52NO4PS |
---|---|
Molecular Weight |
673.9 g/mol |
IUPAC Name |
N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H52NO4PS/c1-38(2,3)31-23-27(24-32(37(31)45-12)39(4,5)6)36(41-47(42)40(7,8)9)30-25-33(43-10)34(44-11)26-35(30)46(28-19-15-13-16-20-28)29-21-17-14-18-22-29/h13-26,36,41H,1-12H3/t36-,47?/m1/s1 |
InChI Key |
OQAYJVXDXWZFGS-MLWWNESJSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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